N-benzyl-3-(1,2,4-triazol-4-yl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-3-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(17-10-13-5-2-1-3-6-13)14-7-4-8-15(9-14)20-11-18-19-12-20/h1-9,11-12H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXPUXXGDCZVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of benzylamine with 3-(1,2,4-triazol-4-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-benzyl-3-(1,2,4-triazol-4-yl)benzoic acid.
Reduction: Formation of N-benzyl-3-(1,2,4-triazol-4-yl)benzylamine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Heterocyclic Substituent Variations
Triazole vs. Oxadiazole Derivatives
Replacing the triazole ring with oxadiazole (e.g., N-benzyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) introduces distinct electronic and steric effects. The oxadiazole’s electron-withdrawing nature enhances metabolic stability but reduces metal-binding capacity compared to triazoles. For instance, oxadiazole-containing analogs in exhibit improved radiochemical stability in PET tracer synthesis, whereas triazole derivatives in demonstrate spin-crossover behavior in iron complexes, highlighting their utility in smart materials .
Triazole-Thiazole Hybrids Compounds like 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides () combine triazole with thiazole rings. This hybrid structure enhances tyrosinase inhibition (IC₅₀ values < 10 µM) compared to the parent triazole-benzamide, which lacks thiazole-mediated π-π stacking interactions with enzyme active sites .
Amide Substituent Modifications
Benzyl vs. Pyridinylmethyl Groups
Replacing the benzyl group with a pyridinylmethyl moiety (e.g., 2-methanesulfonamido-N-[(pyridin-3-yl)methyl]benzamide, ) alters pharmacokinetics. Pyridinyl groups improve water solubility but may reduce blood-brain barrier penetration. In contrast, the benzyl group in N-benzyl-3-(1,2,4-triazol-4-yl)benzamide enhances lipophilicity, favoring CNS-targeted applications .
Hydroxyalkyl vs. Benzyl Groups N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydroxyalkyl group, enabling N,O-bidentate coordination for metal catalysis. This contrasts with the triazole-benzamide’s monodentate or bridging ligand behavior in spin-crossover complexes .
Pharmacological Activity
Neuroleptic Benzamides Benzamide neuroleptics like amisulpride and tiapride () share a benzamide core but lack triazole substituents.
Enzyme Inhibition
Triazole-benzamides show HDAC inhibitory activity (e.g., compound 8 in : IC₅₀ ~ 50 nM), whereas oxadiazole analogs () prioritize radiopharmaceutical applications over enzyme inhibition .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for N-benzyl-3-(1,2,4-triazol-4-yl)benzamide, and how can intermediates be purified effectively?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core, followed by coupling with benzamide derivatives. For example, triazole rings can be synthesized via cyclization of thiosemicarbazides under reflux in ethanol with acetic acid catalysis . Intermediate purification often employs techniques like vacuum filtration, solvent evaporation, and acid-base extraction (e.g., using 10% NaOH for precipitation and subsequent acidification) . Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while NMR spectroscopy confirms structural integrity .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To verify aromatic protons, triazole ring protons, and benzamide substituents. For example, the triazole proton typically appears as a singlet near δ 8.5–9.0 ppm .
- Mass spectrometry (MS) : To confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) .
- IR spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. How can researchers evaluate the compound’s in vitro biological activity in cancer models?
Standard protocols involve MTT assays to measure antiproliferative activity. For example, IC₅₀ values are determined against cell lines like HCT-116 or MCF-7, with optimization of concentration ranges (e.g., 0.1–100 μM) and incubation times (48–72 hours). Positive controls (e.g., doxorubicin) are essential for validating assay conditions .
Advanced Research Questions
Q. How does the triazole moiety influence binding to biological targets like HDACs or tyrosine kinases?
The 1,2,4-triazole group enhances hydrogen bonding and π-π stacking interactions with enzyme active sites. For HDAC inhibitors, the triazole’s planar geometry mimics benzamide-based inhibitors, improving affinity for zinc-containing catalytic pockets. Molecular docking studies (e.g., using AutoDock Vina) can quantify binding energies and predict substituent effects .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values may arise from differences in:
- Cell line specificity : E.g., compound 18 in showed high activity in HCT-116 but lower efficacy in A549 cells.
- Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO vs. PBS) can alter results.
- Structural analogs : Minor modifications (e.g., chloro vs. methoxy substituents) drastically affect potency. Cross-validation using orthogonal assays (e.g., apoptosis markers or Western blotting) is recommended .
Q. How can researchers optimize in vivo pharmacokinetics for this compound?
Strategies include:
- Prodrug design : Masking polar groups (e.g., hydroxyls) with acetyl or PEGylated moieties to enhance bioavailability.
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., triazole ring oxidation).
- Formulation : Nanoparticle encapsulation or liposomal delivery systems to improve solubility and half-life .
Q. What advanced analytical techniques elucidate solid-state properties?
- X-ray crystallography : To determine crystal packing and confirm stereochemistry (e.g., using SHELX programs for refinement) .
- Mössbauer spectroscopy : For iron-containing derivatives, this technique probes electronic environments and spin states .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and polymorph transitions .
Methodological Considerations
Q. How should researchers address low yields in triazole-benzamide coupling reactions?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Catalysis : Use of LiH or NaH to deprotonate amines and accelerate nucleophilic substitution .
- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive thiol or amine groups during reflux .
Q. What computational tools predict the compound’s photopharmacological potential?
- DFT calculations : To model electronic transitions and predict photoswitching behavior (e.g., azobenzene analogs in ).
- Molecular dynamics (MD) simulations : To study light-induced conformational changes in target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
